ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate
Description
Ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and a ureido group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Properties
IUPAC Name |
ethyl 3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-3-20-9-10(7-17-20)13-18-11(24-19-13)8-16-14(22)15-6-5-12(21)23-4-2/h7,9H,3-6,8H2,1-2H3,(H2,15,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRHSDBFEFQIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving nitriles and hydrazides.
Coupling Reactions: The pyrazole and oxadiazole rings are then coupled using appropriate linkers and reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)ureido)propanoate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
Ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is unique due to its specific combination of pyrazole and oxadiazole rings, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 3-(3-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines several bioactive moieties:
- Pyrazole Ring : Known for various biological activities, including anti-inflammatory and analgesic effects.
- Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.
- Ureido Group : Contributes to the compound's ability to interact with biological targets.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Inhibition of Glycine Transporter 1 (GlyT1) : Similar compounds have shown significant inhibitory activity against GlyT1, which is crucial in neurotransmission processes related to schizophrenia .
- Anti-inflammatory Activity : Derivatives of oxadiazole are reported to possess anti-inflammatory properties. Studies indicate that modifications in chemical structure can enhance these effects while minimizing genotoxicity .
- Receptor Binding : The compound's structure allows it to bind effectively to various receptors involved in pain and inflammation pathways.
Biological Activity Data
The following table summarizes key findings from recent studies regarding the biological activity of the compound and its analogs:
Case Studies
Several studies have explored the pharmacological potential of compounds related to this compound:
Case Study 1: GlyT1 Inhibitors
A study focused on the design of GlyT1 inhibitors demonstrated that introducing heteroaromatic rings significantly enhanced inhibitory activity. The identified compound showed promising pharmacokinetic properties, including good plasma exposure and brain penetration necessary for evaluating its therapeutic potential in psychiatric disorders .
Case Study 2: COX-II Selectivity
Research into pyrazole derivatives revealed that certain modifications led to increased selectivity for COX-II inhibition while exhibiting minimal ulcerogenic effects. This highlights the potential for developing safer anti-inflammatory agents derived from pyrazole and oxadiazole structures .
Case Study 3: Genotoxicity Assessment
A comprehensive evaluation of genotoxic effects associated with oxadiazole derivatives indicated that chemical modifications could reduce mutagenic risks while preserving biological activity. This finding is crucial for developing therapeutics with improved safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
